molecular formula C14H13F2N3O2S B2514171 1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2176202-17-6

1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2514171
CAS No.: 2176202-17-6
M. Wt: 325.33
InChI Key: LHHXERUWBZGCPT-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and a thiadiazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multiple steps:

    Formation of the Thiadiazole Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Difluorobenzoyl Group: This step often involves acylation reactions using difluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or the thiadiazole ring.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine: can be compared with other piperidine derivatives, thiadiazole-containing compounds, and difluorobenzoyl-substituted molecules.

Uniqueness

  • The unique combination of the piperidine ring, difluorobenzoyl group, and thiadiazole moiety may confer distinct properties, such as enhanced biological activity or improved stability, compared to similar compounds.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2S/c15-10-2-1-3-11(16)12(10)13(20)19-6-4-9(5-7-19)21-14-18-17-8-22-14/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHXERUWBZGCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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